molecular formula C12H15NO2 B1444718 (R)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate CAS No. 1213006-01-9

(R)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No.: B1444718
CAS No.: 1213006-01-9
M. Wt: 205.25 g/mol
InChI Key: SJXJNEAOJHBQIZ-LLVKDONJSA-N
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Description

®-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an amino group and a carboxylate ester group attached to a tetrahydronaphthalene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Reduction: The naphthalene derivative undergoes reduction to form the tetrahydronaphthalene ring system.

    Amination: Introduction of the amino group at the 8th position is achieved through various amination reactions.

    Esterification: The carboxylate ester group is introduced via esterification reactions, often using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate can undergo several types of chemical reactions:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

®-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylate ester group can participate in ester hydrolysis reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate: The enantiomer of the compound with similar properties but different biological activity.

    Ethyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate: A similar compound with an ethyl ester group instead of a methyl ester group.

Uniqueness

®-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds. This makes it valuable in the development of chiral drugs and other specialized applications.

Properties

IUPAC Name

methyl (8R)-8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)9-6-5-8-3-2-4-11(13)10(8)7-9/h5-7,11H,2-4,13H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXJNEAOJHBQIZ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCCC2N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC2=C(CCC[C@H]2N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
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(R)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
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(R)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Reactant of Route 4
(R)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Reactant of Route 5
(R)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Reactant of Route 6
(R)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate

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